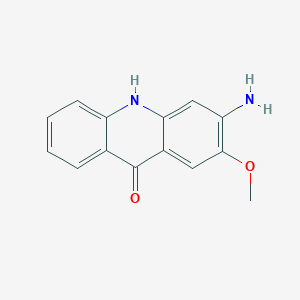
3-Amino-2-methoxyacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis may begin with 2-methoxyaniline and a suitable carbonyl compound.
Cyclization Reaction: The key step involves cyclization, often facilitated by acidic or basic catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the carbonyl group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the production of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as DNA, enzymes, or receptors, affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Lacks the methoxy group but has similar biological activities.
2-Methoxyacridine: Similar structure but without the amino group.
Uniqueness
3-Amino-2-methoxyacridin-9(10H)-one is unique due to the presence of both amino and methoxy groups, which can influence its chemical reactivity and biological activity. This dual functionality may offer advantages in specific applications, such as enhanced binding affinity in biological systems or improved electronic properties in materials science.
Eigenschaften
CAS-Nummer |
89974-92-5 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-amino-2-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-6-9-12(7-10(13)15)16-11-5-3-2-4-8(11)14(9)17/h2-7H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
BPQVZDXQPMGOGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


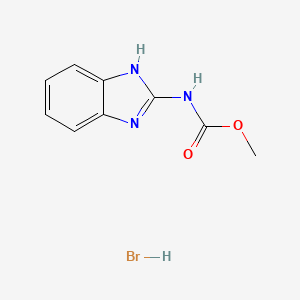
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
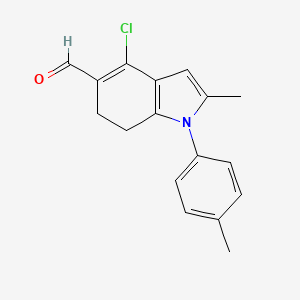
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
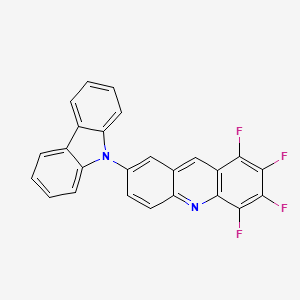
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
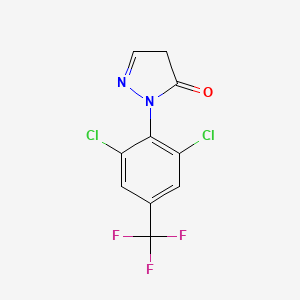
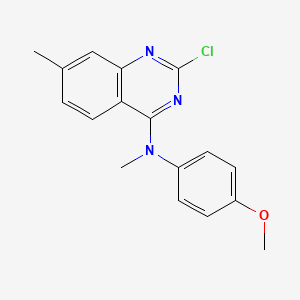
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
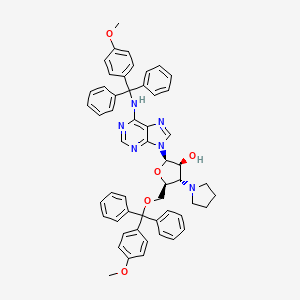
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)

![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
